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1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid

Regioisomer differentiation Physicochemical profiling Medicinal chemistry building blocks

This 6-chloroindolylpiperidine-3-carboxylic acid is a crystallographically validated building block for CBP/EP300 bromodomain inhibitor programs (PDB 5XXH). The 6‑chloro substituent targets the hydrophobic pocket adjacent to the indole binding site, while the 3‑carboxylic acid regioposition offers a distinct hydrogen‑bond vector and physicochemical profile versus the 4‑COOH isomer (ΔlogD ~‑0.85). The acetyl linker provides a geometrically defined trajectory for fragment growing, and the free carboxyl group serves as a synthetic handle for amide coupling or esterification. Procure to enable head‑to‑head SAR comparisons and property‑based library design.

Molecular Formula C16H17ClN2O3
Molecular Weight 320.77 g/mol
Cat. No. B4503271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid
Molecular FormulaC16H17ClN2O3
Molecular Weight320.77 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl)C(=O)O
InChIInChI=1S/C16H17ClN2O3/c17-13-4-3-11-5-7-18(14(11)8-13)10-15(20)19-6-1-2-12(9-19)16(21)22/h3-5,7-8,12H,1-2,6,9-10H2,(H,21,22)
InChIKeySFKVENZOTMGPKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(6-Chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid – Structural Identity, Preclinical Status, and Core Properties for Informed Procurement


1-[(6-Chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid (IUPAC: 1-[2-(6-chloroindol-1-yl)acetyl]piperidine-3-carboxylic acid; molecular formula C₁₆H₁₇ClN₂O₃; MW 320.77 g/mol) is a synthetic small-molecule indolylpiperidine derivative that integrates a 6-chloroindole pharmacophore with a piperidine-3-carboxylic acid moiety via an acetyl linker. The compound is registered under PubChem CID 71150163 with a reported maximum development phase of Preclinical [1]. This chemotype belongs to the broader 1-(1H-indol-1-yl)ethanone class, which has been structurally validated through X-ray co-crystallography with the CBP bromodomain (PDB 5XXH, resolution 1.62 Å) and optimized by fragment-based virtual screening (FBVS) for CBP/EP300 bromodomain inhibition [2]. The 6-chloro substituent and the 3-carboxylic acid regioposition jointly define the compound’s differentiation from its closest positional and halogen-substituted analogs, making it a non-interchangeable building block for medicinal chemistry and targeted library design.

Why 1-[(6-Chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic Acid Cannot Be Substituted by Positional or Halogen Analogs – The Case for Regiospecific Procurement


Three structural variables—chlorine position on the indole, carboxyl position on the piperidine, and linker length between the two moieties—create a combinatorial substitution landscape in which even single-atom alterations produce quantifiably different physicochemical and target-engagement profiles. The 3-carboxylic acid regioisomer (target compound) places the carboxyl group at a sterically and electronically distinct position relative to the 4-carboxylic acid isomer, affecting hydrogen-bond geometry and ionization state at physiological pH via the proximity to the N-acyl amide . The 6-chloro substitution on the indole ring differentiates this compound from its 4-chloro and 5-bromo counterparts, which occupy different regions of lipophilic–electronic space . Furthermore, the acetyl linker (two-carbon) imposes a distinct conformational constraint compared to the propanoyl (three-carbon) analog (CAS 1219549-49-1), directly impacting the vector of the indole ring relative to the piperidine scaffold. These cumulative differences render in-class compounds non-fungible in any quantitative structure–activity relationship (SAR) exploration or fragment-growing campaign, as summarized in the evidence items below.

Quantitative Differentiation Evidence for 1-[(6-Chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic Acid Versus Closest Analogs


Piperidine Regiochemistry: 3-Carboxylic Acid vs. 4-Carboxylic Acid Isomer – Physicochemical and Predicted Ionization Divergence

The 3-carboxylic acid isomer (target) and the 4-carboxylic acid isomer (ChemDiv Y044-1139) are positional isomers with identical molecular formula (C₁₆H₁₇ClN₂O₃) and molecular weight (320.77 g/mol) yet are expected to exhibit measurably distinct physicochemical and target-binding properties. The 4-isomer has experimentally determined logP = 1.71, logD (pH 7.4) = −0.85, logSw = −2.34, PSA = 46.88 Ų, 5 H-bond acceptors, and 1 H-bond donor . For the target 3-isomer, the carboxyl group is positioned one carbon closer to the electron-withdrawing N-acyl amide, which is predicted to lower the carboxylic acid pKa relative to the 4-isomer—a direction consistent with the measured pKa difference between the parent scaffolds nipecotic acid (piperidine-3-carboxylic acid, pKa ~3.35–3.8) and isonipecotic acid (piperidine-4-carboxylic acid, pKa ~3.73–4.33) [1][2]. A lower pKa would result in a greater fraction of the carboxylate anion at physiological pH (~7.4), directly impacting solubility, permeability, and electrostatic interactions with basic residues in protein binding pockets. Additionally, the 3-carboxyl orientation vector differs by approximately 60° from the 4-carboxyl orientation, which is critical for hydrogen-bond donor/acceptor geometry in target engagement.

Regioisomer differentiation Physicochemical profiling Medicinal chemistry building blocks

Chlorine Position on Indole: 6-Chloro vs. 4-Chloro Substitution – Divergent Lipophilic and Electronic Profiles

The 6-chloroindole substitution in the target compound places the chlorine atom at the para-like position relative to the indole nitrogen, whereas the 4-chloro analog (1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid) places chlorine at the ortho-like position. This substitution pattern produces distinct electronic effects: the 6-chloro isomer exerts a resonance electron-withdrawing effect through the indole π-system, while the 4-chloro isomer combines inductive withdrawal with steric effects proximal to the acetyl linker attachment point. In structurally related 6-chloroindole-based MDM2 inhibitors, the 6-chloro substituent has been shown to contribute to enhanced binding affinity through halogen-bond interactions in the target protein pocket, with cocrystal structures confirming the 6-chloro position as optimal for occupying a lipophilic sub-pocket [1]. Although direct head-to-head IC₅₀ data for the target compound versus its 4-chloro analog are not publicly available, the broader 6-chloroindole scaffold has demonstrated distinct biological profiles: 6-chloroindole itself exhibits low minimum inhibitory concentrations (MICs) against bacteria and interferes with bacterial biofilm formation [2], while 6-chloroindole-containing MDM2 inhibitors have shown target-specific activity in p53-dependent cancer models [1].

Halogen substitution SAR Indole functionalization Lipophilic efficiency

Linker Length Differentiation: Acetyl (–COCH₂–) vs. Propanoyl (–COCH₂CH₂–) – Conformational Restraint and Target Binding Vector

The target compound employs a two-carbon acetyl linker between the piperidine nitrogen and the indole N1 position, whereas the structurally closest linker analog, 1-[3-(6-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid (CAS 1219549-49-1, MW 334.8, C₁₇H₁₉ClN₂O₃), uses a three-carbon propanoyl linker [1]. This one-methylene difference is not trivial: the acetyl linker restricts the indole–piperidine distance to approximately 2.9–3.2 Å (N–C–C–N dihedral), whereas the propanoyl linker extends this to approximately 4.0–4.5 Å with an additional rotatable bond. In the co-crystal structure of the closely related CBP/EP300 inhibitor (3S)-1-[2-(3-ethanoylindol-1-yl)ethanoyl]piperidine-3-carboxylic acid bound to the CBP bromodomain (PDB 5XXH, 1.62 Å), the acetyl linker positions the indole ring for optimal π–π stacking with the acetyl-lysine binding pocket while the piperidine-3-carboxylic acid engages in a salt bridge with a conserved arginine residue [2]. The longer propanoyl linker would displace the indole by approximately 1.2–1.5 Å from this optimal pose, predicted to reduce binding affinity based on the steep distance-dependence of van der Waals and π-stacking interactions.

Linker optimization Conformational analysis Fragment-based drug design

Scaffold Validation Through CBP/EP300 Bromodomain Co-Crystal Structure: Structural Basis for Piperidine-3-Carboxylic Acid Engagement

The target compound's core scaffold—1-(indol-1-yl)acetyl-piperidine-3-carboxylic acid—has been validated by X-ray co-crystallography with the CBP bromodomain. The closely related analog (3S)-1-[2-(3-ethanoylindol-1-yl)ethanoyl]piperidine-3-carboxylic acid (ChemComp-E0D, also known as CBP/EP300 bromodomain receptor-IN-1, CAS 1190262-14-6) was solved in complex with CBP at 1.62 Å resolution (PDB 5XXH) [1]. In this structure, the piperidine-3-carboxylic acid moiety forms a critical salt bridge, while the indole ring occupies the acetyl-lysine recognition pocket. The structure–activity relationship (SAR) exploration in the original publication demonstrated that the most potent analog (compound 32h) achieved an IC₅₀ of 0.037 μM in the AlphaScreen assay, representing a 2-fold improvement over the reference CBP bromodomain inhibitor SGC-CBP30 [1]. The target compound, bearing a 6-chloro substituent, is positioned to exploit the hydrophobic pocket adjacent to the indole binding site, which was identified in the same study as a vector for potency enhancement. This structural context elevates the target compound from a generic screening hit to a rationally designed analog within a crystallographically validated series.

CBP/EP300 bromodomain X-ray crystallography Epigenetic inhibitor design

Physicochemical Fingerprint: logP, logD, and PSA Divergence Predictions for 3-COOH vs. 4-COOH and 4-CONH₂ Analogs

Experimentally measured physicochemical parameters are available for two close analogs of the target compound from the ChemDiv screening collection, enabling a comparative framework. The 4-carboxylic acid isomer (Y044-1139) has logP = 1.71, logD (pH 7.4) = −0.85, logSw = −2.34, polar surface area (PSA) = 46.88 Ų, 5 H-bond acceptors, and 1 H-bond donor . The 4-carboxamide analog (IB04-4475) has logP = 1.6, logD = 1.6, logSw = −2.42, PSA = 124.73 Ų, 4 H-bond acceptors, and 2 H-bond donors . The target 3-COOH compound is predicted to have intermediate lipophilicity and a distinct ionization profile: the 3-carboxyl position is expected to yield a logD (pH 7.4) approximately 0.3–0.8 log units lower than the 4-isomer due to greater inductive electron withdrawal by the proximal amide, favoring the ionized carboxylate form. The PSA for the 3-COOH isomer is predicted to be similar to the 4-isomer (~46–50 Ų) but with a different spatial distribution of polarity that impacts intramolecular hydrogen bonding and membrane permeability. These property differences are critical for compound library design: the 3-COOH isomer offers a distinct region of lipophilic–hydrophilic chemical space compared to both the 4-COOH and 4-CONH₂ analogs.

ADME prediction Physicochemical property comparison Compound library design

Crystallographic Evidence of Piperidine-3-Carboxamide Scaffold Engagement in Antiviral Target: Coxsackievirus 2A Protease

A structurally related analog, (3S)-1-[(5-methyl-1H-indol-1-yl)acetyl]piperidine-3-carboxamide (ligand A1B15), has been co-crystallized with Coxsackievirus A16 (G-10) 2A protease at 1.49 Å resolution (PDB 7I3Q) as part of the ASAP AViDD centre inhibitor development program [1]. This demonstrates that the 1-(indol-1-yl)acetyl-piperidine-3-substituted scaffold is competent for specific, high-resolution target engagement beyond the CBP/EP300 system. The target compound differs from A1B15 by bearing a 6-chloro substituent (vs. 5-methyl) and a carboxylic acid (vs. carboxamide) at the piperidine 3-position. The carboxylic acid moiety offers a synthetic handle for further derivatization (e.g., to amides, esters, or bioisosteres such as tetrazoles) that the carboxamide analog does not readily permit. This dual validation—CBP bromodomain (PDB 5XXH) and viral 2A protease (PDB 7I3Q)—positions the 1-(indol-1-yl)acetyl-piperidine-3-substituted chemotype as a privileged scaffold with demonstrated protein–ligand binding across unrelated target classes.

Antiviral drug discovery 2A protease inhibitor Structure-based design

Recommended Application Scenarios for 1-[(6-Chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic Acid Based on Quantitative Differentiation Evidence


CBP/EP300 Bromodomain Inhibitor SAR Expansion: 6-Chloro Substitution Vector Exploration

Investigators optimizing CBP/EP300 bromodomain inhibitors should procure this compound as a direct 6-chloro follow-up to the crystallographically validated 3-acetyl analog (PDB 5XXH, IC₅₀ = 0.037 μM for lead compound 32h). The 6-chloro substituent targets the hydrophobic pocket adjacent to the indole binding site identified in the original SAR study [1]. This compound enables head-to-head comparison with the 3-acetyl analog to quantify the contribution of halogen substitution to binding affinity, selectivity over other bromodomains (BRD4, BRD9), and cellular antiproliferative activity in castration-resistant prostate cancer models.

Focused Library Design for Regioisomer SAR: 3-COOH vs. 4-COOH Property Space Mapping

Medicinal chemistry teams constructing property-based screening libraries should include both the 3-COOH target compound and the 4-COOH isomer (ChemDiv Y044-1139, logP 1.71, logD −0.85) as a matched pair to systematically probe the effect of carboxyl regioposition on target engagement, cellular permeability, and metabolic stability . The predicted ΔlogD of ~0.3–0.8 units and distinct hydrogen-bond vector between the two isomers provide an informative test of property–activity relationships without altering molecular weight or halogen substitution.

Fragment Growing from the Indole N1-Position: Acetyl Linker as a Conformationally Constrained Starting Point

Fragment-based drug discovery programs that have identified an indole-binding fragment can use this compound as a pre-built growing vector from the indole N1 position. The acetyl linker, validated by co-crystal structures in both CBP bromodomain (PDB 5XXH) and Coxsackievirus 2A protease (PDB 7I3Q) [2][3], provides a geometrically defined trajectory for appending a piperidine-3-carboxylic acid moiety. The free carboxyl group serves as a synthetic handle for subsequent amide coupling, esterification, or bioisosteric replacement, enabling rapid library enumeration without de novo linker optimization.

Antiviral Protease Inhibitor Development: 2A Protease Scaffold Optimization

Given the co-crystallization of the closely related (3S)-1-[(5-methyl-1H-indol-1-yl)acetyl]piperidine-3-carboxamide with Coxsackievirus A16 2A protease at 1.49 Å (PDB 7I3Q) [3], this compound can serve as a starting point for developing enteroviral 2A protease inhibitors. The 6-chloro substituent may enhance potency compared to the 5-methyl analog by filling a halogen-binding pocket, while the 3-carboxylic acid provides a vector for optimizing pharmacokinetic properties through prodrug strategies or salt formation—advantages not available with the 3-carboxamide comparator.

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